
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a 3,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The chlorine and fluorine atoms are introduced via halogenation reactions. The 3,4-dimethoxyphenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. The presence of halogen atoms and the 3,4-dimethoxyphenyl group enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloro-N,6-dimethyl-4-pyrimidinamine
- 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
- 4,5-Dichloro-6-methyl-2-pyrimidinamine
Uniqueness
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly effective in applications requiring high specificity and binding affinity.
属性
分子式 |
C12H11ClFN3O2 |
|---|---|
分子量 |
283.68 g/mol |
IUPAC 名称 |
2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClFN3O2/c1-18-9-4-3-7(5-10(9)19-2)16-11-8(14)6-15-12(13)17-11/h3-6H,1-2H3,(H,15,16,17) |
InChI 键 |
QTHPXUUBPASCNQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


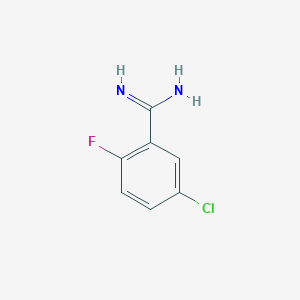
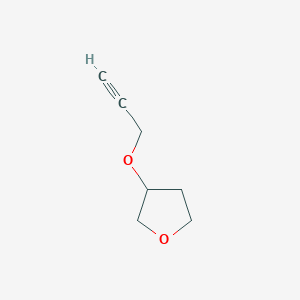
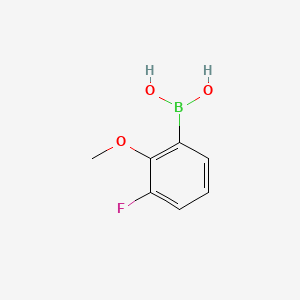
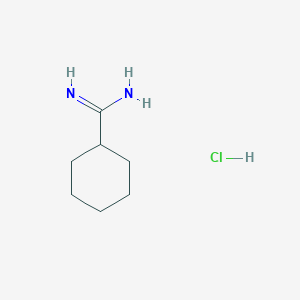
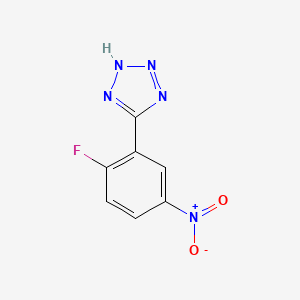
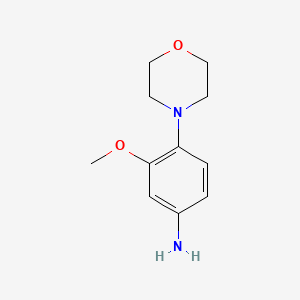
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
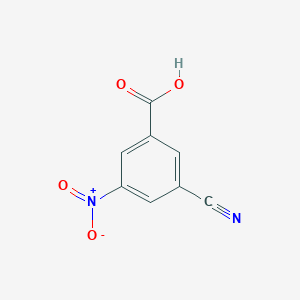
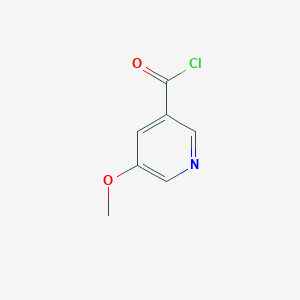
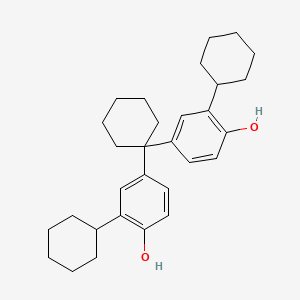


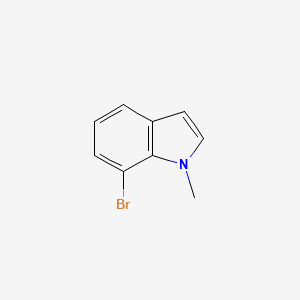
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
